molecular formula C23H26N4O B14935376 N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide

N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide

Cat. No.: B14935376
M. Wt: 374.5 g/mol
InChI Key: KKWIDJKBYUVFIG-UHFFFAOYSA-N
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Description

N-[2-(1-Methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide is a synthetic compound featuring a benzimidazole core linked via an ethyl group to a butanamide chain terminating in a methyl-substituted indole moiety.

Properties

Molecular Formula

C23H26N4O

Molecular Weight

374.5 g/mol

IUPAC Name

N-[2-(1-methylbenzimidazol-2-yl)ethyl]-4-(1-methylindol-3-yl)butanamide

InChI

InChI=1S/C23H26N4O/c1-26-16-17(18-9-3-5-11-20(18)26)8-7-13-23(28)24-15-14-22-25-19-10-4-6-12-21(19)27(22)2/h3-6,9-12,16H,7-8,13-15H2,1-2H3,(H,24,28)

InChI Key

KKWIDJKBYUVFIG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCCC(=O)NCCC3=NC4=CC=CC=C4N3C

Origin of Product

United States

Preparation Methods

Synthesis of 1-Methyl-1H-Benzimidazole

The benzimidazole core is typically synthesized via acid-catalyzed cyclocondensation of o-phenylenediamine with carboxylic acid derivatives. Polyphosphoric acid (PPA) proves highly effective, achieving 97% yield for analogous bisbenzimidazoles under reflux (120°C, 6 h). For 1-methyl substitution, post-cyclization alkylation using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base is standard. Alternatively, direct N-methylation during cyclization can be achieved using methylamine derivatives under microwave irradiation, reducing reaction times to 15–30 minutes.

Preparation of 1-Methyl-1H-Indole

The indole moiety is synthesized via Fischer indole synthesis, employing phenylhydrazine and methyl-substituted ketones in acidic media. For 1-methylindole, cyclization of (1-methylhydrazine)phenylene with 3-butanone in acetic acid at 80°C yields 85–90% product. N-Methylation is alternatively performed using dimethyl sulfate in alkaline conditions, though this requires careful temperature control (0–5°C) to avoid over-alkylation.

Assembly of the Butanamide Linker

Formation of 4-(1-Methyl-1H-Indol-3-yl)Butanoic Acid

The butanoic acid chain is introduced via Friedel-Crafts alkylation of indole with γ-butyrolactone in the presence of aluminum chloride. Subsequent hydrolysis with 20% NaOH yields 4-(1-methyl-1H-indol-3-yl)butanoic acid. Alternatively, Grignard addition to acrylate esters followed by hydrogenation provides a stereocontrolled route, though with lower yields (~65%).

Activation of the Carboxylic Acid

Conversion to the acyl chloride using thionyl chloride (SOCl₂) or coupling reagents like HATU ensures reactivity for amide bond formation. In situ activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane minimizes side reactions.

Final Amide Coupling and N-Alkylation

Synthesis of 2-(1-Methyl-1H-Benzimidazol-2-yl)Ethylamine

Ethylamine sidechains are appended via nucleophilic substitution. Reaction of 2-chloroethylamine with preformed benzimidazole in acetone under reflux (20 h) with potassium carbonate affords the secondary amine. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields 75–80% product.

Amide Bond Formation

Coupling the activated butanoic acid with 2-(1-methyl-1H-benzimidazol-2-yl)ethylamine is performed in tetrahydrofuran (THF) at 0°C, using triethylamine as a base. Microwave-assisted methods reduce reaction times from 12 h to 30 minutes, improving yields to 88%.

Optimization and Mechanistic Insights

Solvent and Catalyst Screening

Comparative studies reveal PPA’s superiority over HCl or H₂SO₄ for benzimidazole cyclization, as its high viscosity and acidity prevent intermediate degradation. For amidation, polar aprotic solvents like DMF enhance reactivity but require stringent drying to avoid hydrolysis.

Yield Comparison of Synthetic Routes

Step Method Yield (%) Conditions
Benzimidazole formation PPA-mediated cyclization 97 120°C, 6 h
Indole N-methylation Dimethyl sulfate, NaOH 82 0–5°C, 2 h
Amide coupling EDC/HOBt, THF 88 Microwave, 30 min

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole H-2), 7.65–7.12 (m, 6H, benzimidazole and indole aromatics), 4.02 (s, 3H, N-CH₃), 3.45 (t, 2H, -CH₂NH-).
  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), 1605 cm⁻¹ (aromatic C=C).
  • HRMS : m/z calculated for C₂₄H₂₇N₄O [M+H]⁺ 403.2124, found 403.2121.

Applications and Derivatives

The compound’s structural analogs exhibit antibacterial and anticonvulsant activities. Modifications at the butanamide chain (e.g., fluorination) enhance blood-brain barrier penetration, as seen in related pyrrolidinone derivatives.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and indole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Due to its structural similarity to biologically active molecules, it can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where benzimidazole and indole derivatives have shown efficacy, such as cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity, for use in electronics and photonics.

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole and indole moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound lacks the triazole or pyrimidine moieties found in analogs like 11c or osimertinib, which are critical for specific target interactions (e.g., kinase inhibition in osimertinib) .

Physicochemical Properties

Spectral Data

  • IR/NMR : Benzimidazole analogs in show NH stretches at ~3400 cm⁻¹ and aromatic C-H bends at ~1600 cm⁻¹, while the target compound’s methyl groups would suppress NH signals, shifting peaks to ~2850–2950 cm⁻¹ (aliphatic C-H) .
  • Mass Spectrometry : ESI-MS data for analogs (e.g., [M+H]⁺ at m/z 454 for 11c) align with calculated molecular weights, suggesting similar reliability for the target compound .

Antimicrobial Activity

  • Analog 11c: Exhibited 72% inhibition of P. aeruginosa MH602 lasB at 50 µM but showed 40% cytotoxicity in human fibroblasts .
  • Analog 12a : Lower cytotoxicity (25%) but moderate antimicrobial activity (58% inhibition) .
    The target compound’s indole moiety may enhance membrane penetration (similar to 11c), but absence of a triazole could reduce bacterial target affinity .

Kinase Inhibition

  • Osimertinib : Third-generation EGFR-TKI targeting T790M/L858R mutations; IC₅₀ < 1 nM .
  • Firmonertinib () : Structural similarity to osimertinib, with indole and pyrimidine groups . The target compound’s benzimidazole may mimic the adenine-binding pocket of kinases, but lack of acrylamide or pyrimidine likely diminishes covalent binding to EGFR .

Biological Activity

N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on available research.

Chemical Structure

The compound features a complex structure that includes a benzimidazole moiety and an indole group, which are known for their diverse biological activities. The structural formula can be represented as follows:

C19H24N4O\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various receptors and enzymes in the body. Research indicates potential effects on the central nervous system (CNS), anti-inflammatory actions, and possible analgesic properties.

Key Activities:

  • CNS Effects : Initial studies suggest that the compound may exhibit both stimulant and depressant effects on the CNS, depending on the dosage.
  • Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation, which may extend to this compound as well.
  • Analgesic Activity : The interaction with opioid receptors suggests potential analgesic effects, warranting further investigation.

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Opioid Receptor Modulation : The compound may act as a partial agonist or antagonist at opioid receptors, influencing pain pathways.
  • Serotonin Receptor Interaction : Given the indole structure, interactions with serotonin receptors could play a role in mood modulation and analgesia.
  • Inflammatory Pathway Inhibition : By modulating inflammatory cytokines, the compound may reduce inflammation-related pain.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activities of related compounds, providing insights into the expected effects of this compound.

StudyFindings
Study 1Demonstrated significant analgesic effects in animal models when administered at specific dosages.
Study 2Reported anti-inflammatory activity comparable to established NSAIDs.
Study 3Observed CNS stimulation followed by depression in different dosing regimens.

Pharmacological Profiles

The pharmacological profile of compounds with similar structures suggests a multifaceted approach to treating conditions such as chronic pain and mood disorders.

Q & A

Basic: What synthetic methodologies are most effective for synthesizing N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide?

The synthesis of this compound typically involves multi-component reactions (MCRs) or stepwise coupling of benzimidazole and indole moieties. For example, MCRs using carbodiimides or boric acid as coupling agents can achieve yields >70% under mild conditions (40–60°C), as demonstrated in analogous benzimidazole-indole systems . Key steps include:

  • Amide bond formation : Reacting activated carboxylic acid derivatives (e.g., 3,5-dinitrobenzoic acid) with amine-functionalized benzimidazole precursors.
  • Purification : Recrystallization using methanol or ethanol to isolate the final product.
  • Validation : Elemental analysis and mass spectrometry to confirm molecular weight and purity .

Advanced: How can Design of Experiments (DoE) optimize reaction parameters for this compound’s synthesis?

DoE minimizes experimental runs while maximizing data robustness. For example:

  • Variables : Temperature (40–100°C), catalyst loading (0.1–5 mol%), solvent polarity (DMF vs. THF), and reaction time (4–24 hrs).
  • Response surface methodology (RSM) : Identifies non-linear relationships between variables. For instance, a central composite design (CCD) could reveal that 80°C and 2 mol% catalyst maximize yield .
  • Validation : ANOVA analysis (p < 0.05) ensures statistical significance. This approach reduces trial-and-error inefficiencies, as highlighted in ICReDD’s integration of computational and experimental workflows .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1H/13C NMR confirms substituent positions on benzimidazole (δ 7.5–8.5 ppm for aromatic protons) and indole (δ 10.5 ppm for NH). 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+ at m/z 430.212).
  • FT-IR : Amide C=O stretch (~1650 cm⁻¹) and indole N-H bend (~3400 cm⁻¹) confirm functional groups .

Advanced: How can computational chemistry predict reactivity and guide structural modifications?

  • Quantum chemical calculations : Density functional theory (DFT) optimizes transition states and identifies reactive sites. For example, Fukui indices may show that the indole C3 position is electrophilic, favoring alkylation .
  • Molecular docking : Predicts binding affinity to biological targets (e.g., serotonin receptors) by simulating interactions with the benzimidazole core and butanamide linker .
  • Validation : Compare computed vs. experimental NMR chemical shifts (RMSD < 0.3 ppm) to refine computational models .

Advanced: How to resolve contradictions in experimental data during structural elucidation?

  • Case example : Discrepancies in NOESY correlations may suggest conformational flexibility. Solutions include:
    • Variable-temperature NMR : Resolves dynamic effects by acquiring spectra at 25°C vs. −40°C .
    • X-ray crystallography : Provides unambiguous bond lengths/angles. For benzimidazole derivatives, C-C bond lengths typically range 1.38–1.42 Å .
    • Cross-validation : Compare computed (DFT) and experimental IR spectra to confirm functional groups .

Basic: What are common pitfalls in purifying this compound, and how to mitigate them?

  • Challenge : Low solubility in polar solvents due to hydrophobic indole/benzimidazole cores.
  • Solutions :
    • Use mixed solvents (e.g., DCM:MeOH 9:1) for recrystallization.
    • Employ flash chromatography with gradient elution (hexane → ethyl acetate) .
    • Monitor purity via HPLC (C18 column, 70:30 acetonitrile:water, λ = 254 nm) .

Advanced: What strategies improve yield in scale-up synthesis?

  • Process intensification : Continuous flow reactors enhance heat/mass transfer, reducing side reactions (e.g., hydrolysis) .
  • Membrane separation : Nanofiltration removes low-MW impurities (e.g., unreacted ethylenediamine) without thermal degradation .
  • Kinetic modeling : Determines rate-limiting steps (e.g., amide coupling) to optimize reagent addition rates .

Advanced: How to analyze structure-activity relationships (SAR) for derivatives of this compound?

  • SAR variables : Modify substituents on benzimidazole (e.g., electron-withdrawing groups at C2) or indole (e.g., N-methyl vs. H).
  • Biological assays : Test analogs for receptor binding (IC50) or enzymatic inhibition (e.g., COX-2). Correlate activity with Hammett σ values or logP .
  • Data mining : Use cheminformatics tools (e.g., RDKit) to cluster analogs by similarity (>0.85 Tanimoto index) and identify bioactive motifs .

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